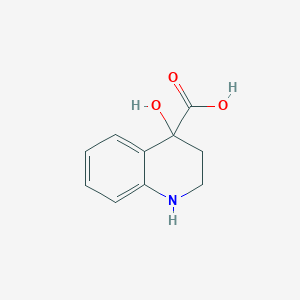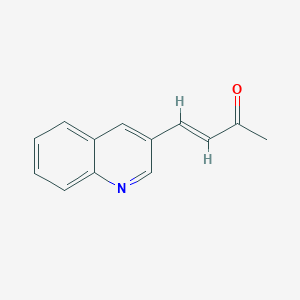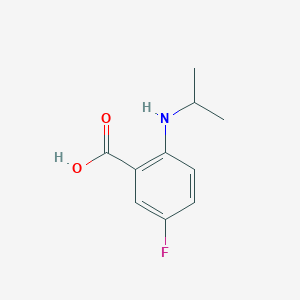
3-Amino-1-hydroxy-7-methyl-3,4-dihydroquinolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-1-hydroxy-7-methyl-3,4-dihydroquinolin-2(1H)-one is a heterocyclic organic compound. It belongs to the quinolinone family, which is known for its diverse biological activities. This compound features a quinolinone core structure with an amino group at the third position, a hydroxyl group at the first position, and a methyl group at the seventh position. The unique arrangement of these functional groups contributes to its distinct chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-hydroxy-7-methyl-3,4-dihydroquinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of steps involving nitration, reduction, and cyclization.
Nitration: The starting aniline is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Cyclization: The resulting compound undergoes cyclization in the presence of a suitable catalyst, such as polyphosphoric acid, to form the quinolinone core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-1-hydroxy-7-methyl-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding dihydro derivative using reducing agents like sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for converting the amino group to a halide.
Major Products
Oxidation: Formation of 3-Amino-7-methyl-3,4-dihydroquinolin-2(1H)-one-1-one.
Reduction: Formation of 3-Amino-1-hydroxy-7-methyl-3,4-dihydroquinolin.
Substitution: Formation of various substituted quinolinones depending on the substituent introduced.
Applications De Recherche Scientifique
3-Amino-1-hydroxy-7-methyl-3,4-dihydroquinolin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Amino-1-hydroxy-7-methyl-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways, leading to its observed effects. For example, it may inhibit certain enzymes involved in cell proliferation, contributing to its anticancer properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Amino-1-hydroxyquinolin-2(1H)-one
- 3-Amino-7-methylquinolin-2(1H)-one
- 1-Hydroxy-7-methyl-3,4-dihydroquinolin-2(1H)-one
Uniqueness
3-Amino-1-hydroxy-7-methyl-3,4-dihydroquinolin-2(1H)-one is unique due to the specific arrangement of its functional groups. The presence of both an amino and hydroxyl group on the quinolinone core, along with a methyl group at the seventh position, imparts distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C10H12N2O2 |
|---|---|
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
3-amino-1-hydroxy-7-methyl-3,4-dihydroquinolin-2-one |
InChI |
InChI=1S/C10H12N2O2/c1-6-2-3-7-5-8(11)10(13)12(14)9(7)4-6/h2-4,8,14H,5,11H2,1H3 |
Clé InChI |
HZDQOXPYUJRISV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(CC(C(=O)N2O)N)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Ethyl 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylate](/img/structure/B11902424.png)



![1,4-Dioxa-8-azaspiro[4.6]undecane hydrochloride](/img/structure/B11902457.png)


![3,5,9,11-tetrazatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2,4,6,8(15),9,12-heptaene](/img/structure/B11902472.png)
![2-(Furan-2-yl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B11902476.png)
![7-Isobutyl-2,7-diazaspiro[4.5]decane](/img/structure/B11902481.png)
